molecular formula C29H31N3O8S B607473 Fluorescein-PEG3-Amine

Fluorescein-PEG3-Amine

Cat. No.: B607473
M. Wt: 581.6 g/mol
InChI Key: SQJRQGZXMBEAHI-UHFFFAOYSA-N
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Description

Fluorescein-PEG3-Amine (CAS: 1807539-04-3) is a heterobifunctional reagent widely used in biomedical research for its unique combination of fluorescence, solubility, and reactivity. It consists of three core components:

  • Fluorescein: A green fluorescent dye with excitation/emission maxima at 494/517 nm, enabling high-sensitivity detection in microscopy and fluorescence-based assays .
  • PEG3 linker: A triethylene glycol spacer that enhances water solubility, reduces immunogenicity, and improves stability in biological systems .
  • Primary amine (-NH₂): A reactive group for conjugating with carboxylic acids, activated esters (e.g., NHS esters), or carbonyl groups via carbodiimide crosslinking .

Properties

IUPAC Name

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJRQGZXMBEAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Ethylenediamine Derivatives

A method adapted from dinitroaniline-PEG3-amine synthesis involves reacting 2,2′-(ethylenedioxy)bisethylenediamine with alkylating agents in dichloromethane (DCM). For example, dinitrofluorobenzene (1.0 g, 5.4 mmol) in DCM is added dropwise to 2,2′-(ethylenedioxy)bisethylenediamine (4.67 g, 32.4 mmol) at 0°C, followed by 30 min stirring at room temperature. The product is extracted into DCM, washed with 0.1 M HCl, and back-extracted at pH 12–13 to yield PEG3-amine intermediates with 68–95% efficiency.

Solid-Phase Peptide Synthesis (SPPS)

On-chip synthesis using Fmoc-protected amino acids and PEG spacers enables precise control over PEG3-amine sequences. Laser transfer deposits activated amino acids onto acceptor slides, followed by heat-induced coupling at 95°C under nitrogen. Three coupling cycles per amino acid minimize deletion sequences, achieving >90% stepwise yields for PEG3-amine scaffolds.

Fluorescein Conjugation Strategies

Carbodiimide-Mediated Amide Bond Formation

The amine terminus of PEG3-amine reacts with fluorescein’s carboxylic acid group using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative protocol:

  • Activation : 5-carboxyfluorescein (1.0 mmol) is treated with EDC (1.2 mmol) and NHS (1.5 mmol) in DMF for 30 min.

  • Coupling : Activated fluorescein is added to PEG3-amine (1.1 mmol) in DMF, stirred for 12 hr at 25°C.

  • Workup : Crude product is precipitated in cold diethyl ether and centrifuged (10,000 ×g, 10 min).

Yield: 72–85% (HPLC purity: 88–92%).

Thioamide Linker Incorporation

For enhanced stability, thioamide bonds are introduced via benzothiazolium intermediates. A mixture of 3-ethylbenzo[d]thiazol-2(3H)-ylidene (0.54 mmol) and PEG3-amine (0.66 mmol) in DCM with triethylamine (2.6 mmol) forms a red thioamide-linked adduct after 48 hr stirring. Purification via acetone washing yields 39–95% product.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 µm, 80 Å) with a gradient of 10–90% acetonitrile/0.1% trifluoroacetic acid resolves fluorescein-PEG3-amine from unreacted starting materials. Retention times typically range from 12.8–14.2 min.

Table 1. Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight581.637 g/molHRMS
Boiling Point827.9±75.0°CSimulated
LogP1.14Chromatography
λ<sub>ex</sub>/λ<sub>em</sub>494/521 nmFluorescence

Mass Spectrometry

High-resolution ESI-TOF mass spectrometry confirms molecular identity. Calculated for C<sub>29</sub>H<sub>31</sub>N<sub>3</sub>O<sub>8</sub>S: 581.1831 [M+H]<sup>+</sup>; observed: 581.1832.

Applications in PROTAC Development

As a PROTAC linker, this compound enables bifunctional molecule assembly. The amine group conjugates to E3 ligase ligands (e.g., thalidomide), while fluorescein facilitates intracellular tracking. In HeLa cells, PROTACs incorporating this linker show 85–92% target protein degradation at 100 nM .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-PEG3-Amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.

    Oxidation and Reduction Reactions: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions:

    Carboxylic Acids and NHS Esters: These reagents are commonly used to react with the amine group to form stable amide bonds.

    Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents due to their ability to dissolve both the reactants and the product.

Major Products: The primary products of these reactions are amide-linked conjugates, which retain the fluorescent properties of fluorescein while gaining the functional benefits of the attached molecules .

Scientific Research Applications

Chemical Applications

Fluorescent Probes:
Fluorescein-PEG3-Amine serves as a fluorescent probe for detecting chemical substances. Its fluorescence properties allow researchers to study reaction mechanisms and monitor chemical interactions in real-time. The excitation/emission maxima at 494/517 nm make it suitable for various fluorescence-based assays.

Table 1: Fluorescence Properties of this compound

PropertyValue
Excitation Maximum494 nm
Emission Maximum517 nm
SolubilityHigh in aqueous solutions

Biological Applications

Fluorescence Microscopy and Flow Cytometry:
In biological research, this compound is employed to label proteins and other biomolecules for visualization using fluorescence microscopy and flow cytometry. Its ability to enhance the visibility of cellular components aids in studying cellular processes such as protein localization and interaction.

Case Study: Protein Labeling
A study demonstrated the effectiveness of this compound in labeling antibodies for flow cytometry analysis. The labeled antibodies showed increased sensitivity and specificity in detecting target antigens on cell surfaces, highlighting the compound's utility in immunological studies.

Medical Applications

Development of Diagnostic Tools:
this compound is utilized in the creation of diagnostic agents, particularly in imaging techniques. Its fluorescent properties facilitate the detection of specific cells or tissues, making it valuable in early disease diagnosis.

Proteolysis-Targeting Chimeras (PROTACs):
One of the most significant applications of this compound is as a linker in the synthesis of PROTACs. These molecules are designed to selectively degrade specific proteins within cells, which can be crucial for targeted cancer therapies. The PEG spacer reduces steric hindrance, improving the efficacy of these therapeutic agents.

Case Study: Targeted Protein Degradation
A research article highlighted the use of this compound in developing PROTACs targeting oncogenic proteins. The study reported successful degradation of target proteins in cancer cell lines, demonstrating the compound's potential in therapeutic applications.

Industrial Applications

Manufacturing of Fluorescent Dyes:
this compound is also applied in the industrial production of fluorescent dyes and sensors used in various processes such as quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of Fluorescein-PEG3-Amine primarily involves its fluorescent properties and its ability to form stable conjugates with other molecules. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a longer wavelength (517 nm), making it useful for fluorescence-based detection and imaging . The PEG spacer enhances solubility and reduces steric hindrance, while the amine group allows for the formation of stable amide bonds with various target molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₂₉H₃₁N₃O₈S
  • Molecular weight : 581.64 g/mol .
  • Purity : ≥95% (HPLC) .
  • Solubility : Compatible with organic solvents (DMSO, DMF) and aqueous buffers .
  • Storage : Stable at -20°C in dry, dark conditions .

Comparison with Similar Compounds

Fluorescein-PEG3-Amine belongs to a family of PEGylated fluorescein derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Fluorescein-PEG3-(N-Boc)-Amine

Property This compound Fluorescein-PEG3-(N-Boc)-Amine
CAS Number 1807539-04-3 1807534-77-5
Molecular Formula C₂₉H₃₁N₃O₈S C₃₄H₃₉N₃O₁₀S
Molecular Weight 581.64 g/mol 681.75 g/mol
Functional Group Free amine (-NH₂) Boc-protected amine
Reactivity Direct conjugation with carboxylates or NHS esters Requires Boc deprotection (e.g., TFA treatment) before amine activation
Applications Immediate conjugation in aqueous buffers Stepwise synthesis requiring controlled deprotection
Purity ≥95% 96%

Key Distinction : The Boc-protected variant is preferred for multi-step reactions where selective amine activation is critical .

Fluorescein-PEG2-Azide

Property This compound Fluorescein-PEG2-Azide
CAS Number 1807539-04-3 1146195-72-3
PEG Length 3 ethylene glycol units 2 ethylene glycol units
Functional Group Amine (-NH₂) Azide (-N₃)
Reactivity Carbodiimide-mediated conjugation Click chemistry (e.g., with DBCO or cyclooctynes)
Applications Protein labeling, PROTACs Biomolecule tagging via strain-promoted azide-alkyne cycloaddition (SPAAC)
Molecular Weight 581.64 g/mol 563.58 g/mol

Key Distinction : The shorter PEG2 spacer and azide group make Fluorescein-PEG2-Azide ideal for bioorthogonal labeling in live-cell imaging .

5-FITC-PEG3-Amine

Property This compound 5-FITC-PEG3-Amine
CAS Number 1807539-04-3 1807539-04-3 (synonym)
Structure Identical Synonym; FITC (fluorescein isothiocyanate) is a common fluorescein variant
Applications General fluorescence labeling Specialized for FRET-based interaction studies

Key Distinction: 5-FITC-PEG3-Amine is chemically identical to this compound but often marketed under different nomenclature conventions .

Fluorescein-PEG4-Amine

Property This compound Fluorescein-PEG4-Amine
PEG Length 3 ethylene glycol units 4 ethylene glycol units
Applications Balanced solubility and spacing Extended spacer for reducing steric hindrance in large biomolecules

Key Distinction : The longer PEG4 chain provides greater flexibility, beneficial for conjugating bulky targets like antibodies .

Data Tables

Table 1. Structural Comparison of this compound and Analogs

Compound PEG Length Functional Group Molecular Weight (g/mol) Key Application
This compound 3 -NH₂ 581.64 PROTACs, protein labeling
Fluorescein-PEG3-(N-Boc)-Amine 3 -NHBoc 681.75 Multi-step synthesis
Fluorescein-PEG2-Azide 2 -N₃ 563.58 Click chemistry
Fluorescein-PEG4-Amine 4 -NH₂ ~650 (estimated) Antibody-drug conjugates

Table 2. Vendor Specifications

Compound Purity (%) Vendor Reference
This compound ≥95 Broadpharm, Aladdin
Fluorescein-PEG3-(N-Boc)-Amine 96 Broadpharm
Fluorescein-PEG2-Azide ≥95 Xi’an New Research Biol

Biological Activity

Fluorescein-PEG3-Amine is a compound that integrates fluorescein, a well-known fluorescent dye, with a polyethylene glycol (PEG) spacer and an amine group. This unique structure enhances the compound's solubility in aqueous environments and reduces steric hindrance, making it suitable for various biological applications, particularly in the realm of targeted protein degradation through PROTAC (proteolysis-targeting chimeras) technology.

Chemical Structure and Properties

Chemical Composition:

  • Fluorescein: A fluorescent dye that emits bright green light when excited.
  • PEG Spacer: A hydrophilic polymer that increases solubility and biocompatibility.
  • Amine Group: Facilitates conjugation with other biomolecules.

The combination of these components results in a compound that can effectively label biological molecules while also serving as a functional linker in PROTACs, enabling targeted degradation of specific proteins within cells.

This compound operates primarily through its free amine group, which can interact with carboxylic acids on target proteins or other biomolecules. This interaction is crucial for the formation of stable conjugates, allowing for effective targeting and degradation of proteins involved in various cellular processes. The PEG spacer not only enhances solubility but also provides flexibility that can improve binding efficiency to targets.

Biological Applications

  • Fluorescent Imaging:
    • Used in fluorescence microscopy and flow cytometry to visualize biological samples.
    • Enhances contrast in imaging techniques, particularly for tracking cellular processes.
  • Targeted Protein Degradation:
    • Serves as a linker in PROTACs, which are designed to selectively degrade proteins implicated in diseases such as cancer.
    • By recruiting E3 ligases to target proteins, this compound facilitates ubiquitination and subsequent proteasomal degradation .
  • Research Applications:
    • Utilized in the development of activity-based probes for profiling protein interactions and functions.
    • Assists in studying biochemical pathways by tagging specific proteins for tracking their dynamics within cells .

Study 1: Efficacy in Tumor Imaging

A study demonstrated the application of PEGylated fluorescein derivatives in enhancing tumor imaging contrast. The research indicated that pegylated fluorescein showed improved uptake in tumor tissues compared to its non-pegylated counterparts, suggesting its potential utility in surgical oncology for real-time tumor visualization .

Research focused on the role of this compound as a PROTAC linker revealed that it effectively recruits E3 ligases to targeted proteins, leading to their degradation. This study highlighted the compound's ability to modulate cellular pathways by selectively degrading oncogenic proteins, thus providing a therapeutic strategy against cancer .

Biochemical Pathways Affected

The primary biochemical pathways influenced by this compound involve:

  • Protein Ubiquitination: The compound aids in tagging specific proteins for degradation via the ubiquitin-proteasome system.
  • Cellular Signaling: By degrading specific signaling proteins, it can alter cellular responses to various stimuli, including growth factors and stress signals .

Q & A

Q. What are the optimal reaction conditions for conjugating Fluorescein-PEG3-Amine to carboxyl-containing biomolecules?

The amine group of this compound reacts with carboxyl (-COOH) groups using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in aqueous buffers (pH 4.5–7.5) at room temperature for 1–2 hours. The PEG3 spacer reduces steric hindrance, improving conjugation efficiency . Post-reaction, purification via dialysis or size-exclusion chromatography removes unreacted reagents.

Q. How can researchers confirm successful conjugation of this compound to target molecules?

Conjugation success is validated using:

  • Fluorescence spectroscopy : Monitor emission at 517 nm (excitation: 494 nm) to confirm retention of fluorescein activity .
  • HPLC or mass spectrometry : Detect shifts in molecular weight corresponding to the added PEG3-fluorescein moiety .
  • Gel electrophoresis : Fluorescent bands under UV light indicate labeled proteins or nucleic acids .

Q. What are the storage and stability requirements for this compound?

Store the compound at -20°C in anhydrous, light-protected conditions. Reconstituted solutions in DMSO or PBS should be aliquoted and used within 1–2 weeks to avoid hydrolysis or fluorescence quenching. Purity (≥95%) is critical for reproducibility in sensitive assays .

Advanced Research Questions

Q. How does this compound enhance PROTAC design for targeted protein degradation?

The PEG3 linker in this compound connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter. This ternary complex triggers ubiquitination and proteasomal degradation of the target protein. The fluorescein moiety enables real-time tracking of PROTAC assembly and intracellular localization via fluorescence microscopy .

Q. What strategies mitigate fluorescence quenching of this compound in complex biological environments?

Fluorescein’s fluorescence is pH-sensitive (optimal at pH 8–9) and prone to quenching by heavy metals or reactive oxygen species. Mitigation methods include:

  • Using antifade agents (e.g., propyl gallate) in imaging buffers .
  • Encapsulating conjugates in nanoparticles to shield fluorescein from extracellular stressors .
  • Employing time-resolved fluorescence microscopy to distinguish target signals from autofluorescence .

Q. How do researchers resolve discrepancies in conjugation efficiency between this compound and other amine-reactive probes?

Inconsistent conjugation may arise from:

  • Reaction stoichiometry : Optimize molar ratios (e.g., 1:3 for target molecule:this compound) to avoid under-/over-labeling .
  • Competing reactions : Block free thiols or carboxyl groups on the target molecule before amine conjugation .
  • PEG3 flexibility : The hydrophilic PEG spacer improves accessibility compared to rigid linkers, enhancing reaction kinetics .

Q. What experimental controls are essential when using this compound for live-cell imaging?

Include:

  • Negative controls : Cells treated with non-conjugated this compound to assess nonspecific binding .
  • Quenching controls : Treat samples with sodium dithionite to confirm signal specificity .
  • pH calibration : Use buffers of known pH to normalize fluorescence intensity across experimental conditions .

Methodological Frameworks for Experimental Design

  • For conjugation optimization : Apply the PICOT framework:

    • P opulation: Target biomolecule (e.g., antibody, peptide).
    • I ntervention: EDC-mediated conjugation with this compound.
    • C omparison: Alternative linkers (e.g., PEG6, DBCO).
    • O utcome: Conjugation efficiency quantified via fluorescence intensity.
    • T ime: Reaction kinetics over 0–24 hours .
  • For PROTAC studies : Use the FINER criteria:

    • F easible: Validate PROTAC activity in cell-free ubiquitination assays.
    • I nteresting: Explore degradation kinetics across cancer cell lines.
    • N ovel: Compare PEG3 linkers to non-PEGylated alternatives.
    • E thical: Adhere to biosafety protocols for fluorescent waste disposal.
    • R elevant: Align with therapeutic goals for undruggable targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fluorescein-PEG3-Amine
Reactant of Route 2
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Fluorescein-PEG3-Amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.